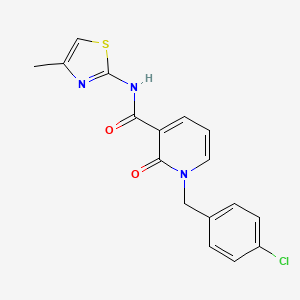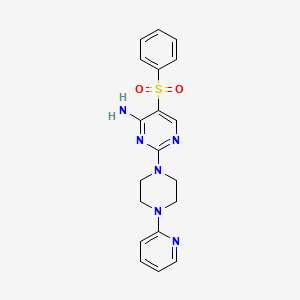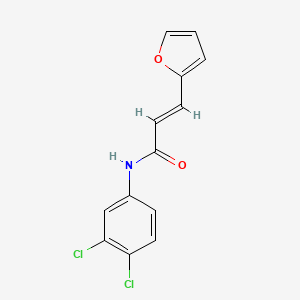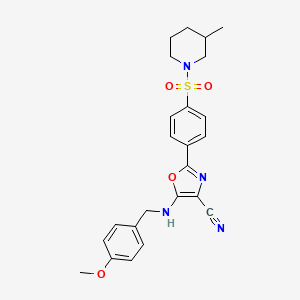
1-(4-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of various substituted pyridines and carboxylic acids. For example, paper describes the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under specific conditions. The optimal conditions were found to be a molar ratio of reactants, a reaction temperature of 81°C, and a reaction time of 3.5 hours, yielding a product with 90.3% yield and 99.5% purity. This suggests that the synthesis of the compound may also involve similar reaction conditions and reagents, albeit with different substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned by X-ray diffraction analysis data . This indicates that the molecular structure of 1-(4-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide could potentially be analyzed using similar techniques to confirm its structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of the compound . However, the antioxidant activity of related compounds has been tested, with some showing higher activity than known antioxidants like ascorbic acid . This suggests that the compound may also possess antioxidant properties, which could be explored through similar radical scavenging methods and assays.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds have been characterized. For example, the antioxidant activity of certain derivatives was screened by DPPH radical scavenging method and reducing power assay . This implies that the compound may also exhibit specific physical and chemical properties that could be analyzed using similar methods to determine its potential applications.
Aplicaciones Científicas De Investigación
Potential in Nootropic Agent Synthesis
The synthesis of compounds with structures closely related to the specified compound has been explored for their potential nootropic (cognitive-enhancing) activities. For instance, a study by Valenta et al. (1994) investigated the synthesis of various 1,4-disubstituted 2-oxopyrrolidines and related compounds, showcasing the chemical versatility of dihydropyridine derivatives in creating compounds with potential nootropic effects Valenta et al., 1994.
Catalytic Synthesis and Functionalization
Bacchi et al. (2005) explored the catalytic synthesis of heterocyclic derivatives, including dihydropyridinones, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, indicating the potential for efficient synthesis of complex molecules including dihydropyridine derivatives, which could be applied to the compound for functionalization or modification purposes Bacchi et al., 2005.
Spectroscopic Investigations for Drug Design
Fischer et al. (1988) conducted spectroscopic investigations on dihydronicotinamides, closely related to dihydropyridines, to understand their conformation, absorption, and fluorescence properties. Such studies are crucial for the development of drugs based on dihydropyridine structures, as they provide essential data for designing compounds with desired pharmacological properties Fischer et al., 1988.
Potential Antipsychotic Agents
Research into heterocyclic carboxamides as potential antipsychotic agents, such as the study by Norman et al. (1996), illustrates the broader therapeutic applications of compounds structurally similar to the one inquired about. These studies underscore the importance of dihydropyridine and related heterocyclic derivatives in developing new therapeutic agents Norman et al., 1996.
Synthesis of Oxazoles
Kumar et al. (2012) detailed an efficient synthesis method for 2-phenyl-4,5-substituted oxazoles, which, like dihydropyridines, are significant in medicinal chemistry for their potential biological activities. Such synthetic methodologies could be applicable in creating derivatives of the specified compound for research or therapeutic purposes Kumar et al., 2012.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-10-24-17(19-11)20-15(22)14-3-2-8-21(16(14)23)9-12-4-6-13(18)7-5-12/h2-8,10H,9H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBLDROYMGLMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2545305.png)



![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545310.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)



![(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2545315.png)
![2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2545318.png)